

Comprehensive Application Note: Protocol for Characterization of 3-Fluoro-4-methoxybenzenesulfonamide

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Compound of Interest

Compound Name:	3-Fluoro-4-methoxybenzenesulfonamide
CAS No.:	874767-60-9
Cat. No.:	B1384934

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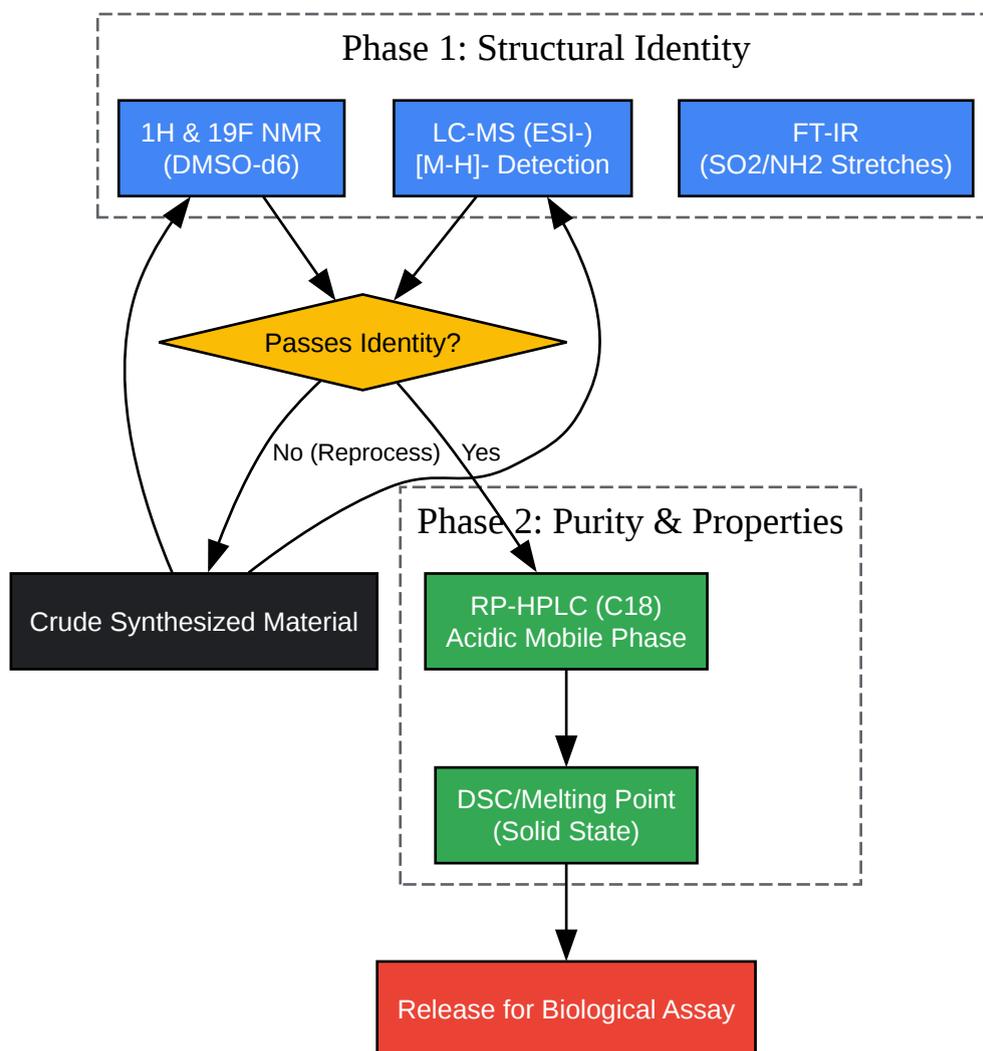
Executive Summary & Context

3-Fluoro-4-methoxybenzenesulfonamide is a critical pharmacophore scaffold, often utilized in the development of carbonic anhydrase inhibitors, antitumor agents, and high-affinity ligands for protein binding. The introduction of the fluorine atom at the meta position (relative to the sulfonamide) modulates metabolic stability and lipophilicity, while the para-methoxy group functions as a hydrogen bond acceptor and electron donor.

This Application Note defines the Standard Operating Procedure (SOP) for the full characterization of this molecule. Unlike commodity chemicals with established Certificates of Analysis (CoA), this compound is frequently synthesized de novo from its sulfonyl chloride precursor (CAS 67475-55-2). Therefore, rigorous structural validation is required to distinguish it from hydrolysis byproducts (sulfonic acids) or regioisomers.

Characterization Logic Flow

The following workflow illustrates the critical path for validating the identity and purity of the target molecule.



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Figure 1: Analytical Decision Tree for Sulfonamide Characterization.

Structural Identification (The "Fingerprint") Nuclear Magnetic Resonance (NMR)

NMR is the primary method for confirming the substitution pattern. DMSO-d6 is the mandatory solvent; chloroform (CDCl3) often leads to poor solubility and broad exchangeable proton signals.

Protocol:

- Sample Prep: Dissolve 10–15 mg of sample in 0.6 mL DMSO-d₆.
- Instrument: 400 MHz or higher.
- Key Parameters:
 - ¹H NMR: 16 scans, 30° relaxation delay (to integrate sulfonamide protons accurately).
 - ¹⁹F NMR: Decoupled sequence recommended to simplify aromatic splitting.

Expected Spectral Features:

Nucleus	Chemical Shift (δ ppm)	Multiplicity	Integration	Assignment	Mechanistic Insight
1H	7.20 – 7.40	Broad Singlet	2H	-SO ₂ NH ₂	Exchangeable protons; broadness confirms amide nature vs. acid.
1H	3.85 – 3.95	Singlet	3H	-OCH ₃	Strong electron donor; distinct singlet.
1H	7.50 – 7.70	Doublet of Doublets	1H	Ar-H2	Ortho to F; shows large coupling.
1H	7.10 – 7.30	Multiplet	2H	Ar-H5, H6	Complex splitting due to F coupling.
19F	-133 to -136	Multiplet	1F	Ar-F	Diagnostic shift for F on electron-rich ring.

“

Critical Check: If the broad singlet at ~7.3 ppm is missing, the sulfonyl chloride may have hydrolyzed to the sulfonic acid (Ar-SO₃H) rather than forming the amide.

Mass Spectrometry (LC-MS)

Sulfonamides are acidic (pKa ~10). Therefore, Negative Electrospray Ionization (ESI-) is significantly more sensitive than positive mode.

Protocol:

- Ionization: ESI Negative Mode.
- Mobile Phase: Water/Acetonitrile (no acid modifier for MS infusion to facilitate deprotonation, or weak ammonium acetate buffer).
- Target Ion: Look for $[M-H]^- = 204.0$ (Calculated MW = 205.2).
- Fragmentation: MS/MS often yields a characteristic fragment at $m/z \sim 79$ (SO_3^-) or loss of the SO_2 group.

Purity & Separation (HPLC Method)

The fluorine and methoxy groups add lipophilicity to the polar sulfonamide core, making Reverse Phase Chromatography (RPC) ideal.

Method Parameters:

Parameter	Setting	Rationale
Column	C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 μ m, 4.6 x 100 mm	Standard stationary phase for moderate polarity small molecules.
Mobile Phase A	Water + 0.1% Formic Acid	Acidic pH keeps the sulfonamide (pKa ~10) neutral, improving peak shape.
Mobile Phase B	Acetonitrile + 0.1% Formic Acid	Stronger elution solvent.
Flow Rate	1.0 mL/min	Standard backpressure management.
Detection	UV @ 254 nm	Aromatic ring absorption.
Gradient	5% B to 95% B over 10 min	General scouting gradient to detect non-polar impurities.

Acceptance Criteria:

- Purity: > 95% by area integration.[\[1\]](#)[\[2\]](#)
- Impurities: Watch for the Sulfonic Acid hydrolysis product (elutes earlier, near void volume) and Bis-sulfonamide (dimer, elutes later).

Physicochemical Properties[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Melting Point / DSC

Unlike the sulfonyl chloride precursor (mp ~77-81°C), the sulfonamide forms strong intermolecular hydrogen bond networks, significantly raising the melting point.

- Method: Differential Scanning Calorimetry (DSC).
- Ramp: 10°C/min.

- Expected Range: 130°C – 160°C (Estimate based on structural analogs; exact value must be determined experimentally).
- Significance: A sharp endotherm confirms a pure crystalline polymorph. A broad peak indicates amorphous content or impurities.

pKa Determination

Understanding the acidity is vital for biological assays, as it dictates the ionization state at physiological pH (7.4).

- Method: Potentiometric Titration or UV-Metric Titration.
- Expected pKa: ~9.8 – 10.2 (Sulfonamide NH).
- Relevance: At pH 7.4, the molecule is predominantly neutral, ensuring good membrane permeability.

References

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 - Source: National Institutes of Health (NIH) - PubChem.
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- Source: ChemAxon / Chemicalize Properties.
- URL: (General reference for pKa prediction tools).

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Sources

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